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Compound of Interest

Compound Name: 4-Iodo-6-oxabicyclo[3.2.1]octane

Cat. No.: B2948993 Get Quote

An In-depth Technical Guide to 4-Iodo-6-oxabicyclo[3.2.1]octane: Discovery, Synthesis, and

Applications

This guide provides a comprehensive overview of 4-Iodo-6-oxabicyclo[3.2.1]octane, a key

synthetic intermediate in modern pharmacology. It is intended for researchers, scientists, and

professionals in drug development who are interested in the history, synthesis, and applications

of this bicyclic compound.

Introduction
4-Iodo-6-oxabicyclo[3.2.1]octane is a halogenated bridged bicyclic ether. Its rigid, three-

dimensional structure and the presence of a reactive iodine atom make it a valuable building

block in the synthesis of complex molecules. The oxabicyclo[3.2.1]octane framework is found in

a variety of natural products and biologically active compounds, conferring specific

conformational constraints that can be advantageous for molecular recognition by biological

targets. The primary significance of 4-Iodo-6-oxabicyclo[3.2.1]octane lies in its role as a

crucial intermediate in the synthesis of the oral anticoagulant drug, Edoxaban.

Discovery and History
The history of 4-Iodo-6-oxabicyclo[3.2.1]octane is intrinsically linked to the development of

the iodolactonization reaction, a powerful method for the synthesis of lactones. The

foundational iodolactonization reaction was first reported by M. J. Bougalt in 1904[1]. This
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reaction involves the intramolecular cyclization of an unsaturated carboxylic acid in the

presence of iodine, leading to the formation of an iodo-lactone.

While early examples of halolactonization existed, Bougalt's work provided a reliable and

generalizable method[1]. The specific synthesis of 4-iodo-6-oxabicyclo[3.2.1]octan-7-one, the

direct precursor to the title compound, gained prominence with the development of the

anticoagulant drug Edoxaban. Patents filed in the early 2000s, such as WO2003000657 and

WO2003000680, describe the synthesis of this key intermediate from (1S)-3-cyclohexene-1-

carboxylic acid as part of the drug's manufacturing process.

The subsequent reduction of the lactone at the 7-position yields 4-Iodo-6-
oxabicyclo[3.2.1]octane. This transformation is a standard procedure in organic synthesis,

often accomplished with reducing agents capable of converting lactones to ethers.

Physicochemical Properties
A summary of the key physicochemical properties of the precursor, 4-Iodo-6-

oxabicyclo[3.2.1]octan-7-one, is presented in Table 1.

Property Value Source

Molecular Formula C₇H₉IO₂ PubChem[2]

Molecular Weight 252.05 g/mol PubChem[2]

CAS Number 76140-13-1 ChemicalBook[3]

Melting Point 133-136 °C Sigma-Aldrich

Appearance White solid / Powder Sigma-Aldrich

InChI Key
ALVFLEWPYOOJPZ-

UHFFFAOYSA-N
PubChem[2]

Synthesis
The synthesis of 4-Iodo-6-oxabicyclo[3.2.1]octane is a two-step process starting from 3-

cyclohexene-1-carboxylic acid. The first step is the iodolactonization to form 4-iodo-6-

oxabicyclo[3.2.1]octan-7-one, followed by the reduction of the lactone.
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Step 1: Iodolactonization of 3-Cyclohexene-1-carboxylic
acid
This reaction proceeds via an electrophilic addition of iodine to the double bond, followed by an

intramolecular nucleophilic attack by the carboxylate group.

Experimental Protocol:

Materials: 3-Cyclohexene-1-carboxylic acid, Sodium bicarbonate (NaHCO₃), Iodine (I₂),

Diethyl ether, Water.

Procedure:

A solution of 3-cyclohexene-1-carboxylic acid (1 equivalent) is prepared in diethyl ether.

An aqueous solution of sodium bicarbonate (3 equivalents) is added to the ethereal

solution and the mixture is stirred vigorously to form the sodium carboxylate in situ.

A solution of iodine (1.5 equivalents) in diethyl ether is added dropwise to the biphasic

mixture at room temperature.

The reaction is stirred until the disappearance of the starting material, which can be

monitored by thin-layer chromatography (TLC).

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with a saturated aqueous solution of sodium

thiosulfate to remove excess iodine, followed by brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

removed under reduced pressure to yield crude 4-iodo-6-oxabicyclo[3.2.1]octan-7-one.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethyl acetate/hexane) to afford a white solid. A publication provided 1H NMR data for the

product: 1H NMR (200 MHz, DMSO-d6) δ 4.92 – 4.82 (m, 1H), 4.67 – 4.57 (m, 1H), 2.68 –

2.53 (m, 2H), 2.46 – 2.13 (m, 2H), 2.08 – 1.91 (m, 1H), 1.88 – 1.58 (m, 2H)[4].
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Caption: Iodolactonization of 3-Cyclohexene-1-carboxylic acid.

Step 2: Reduction of 4-Iodo-6-oxabicyclo[3.2.1]octan-7-
one
The reduction of the lactone to the corresponding bicyclic ether can be achieved using a variety

of reducing agents. Common reagents for this transformation include Diisobutylaluminium

hydride (DIBAL-H) and Lithium aluminium hydride (LiAlH₄). DIBAL-H is often preferred for its

ability to reduce lactones to lactols at low temperatures, which can then be further reduced to

the ether[5][6]. LiAlH₄ is a more powerful reducing agent that directly converts lactones to diols,

which would then require a subsequent cyclization step to form the ether; however, under

specific conditions, it can be used for the desired transformation[7][8]. A more direct approach

for this specific conversion is the use of diborane (B₂H₆).

Experimental Protocol (using Diborane):

Materials: 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one, Diborane solution (e.g., BH₃·THF

complex), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl).

Procedure:

4-Iodo-6-oxabicyclo[3.2.1]octan-7-one (1 equivalent) is dissolved in anhydrous THF under

an inert atmosphere (e.g., nitrogen or argon).
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The solution is cooled to 0 °C in an ice bath.

A solution of diborane (e.g., 1 M BH₃·THF complex, 2-3 equivalents) is added dropwise to

the cooled solution.

The reaction mixture is allowed to warm to room temperature and stirred for several hours,

or until the reaction is complete as monitored by TLC.

The reaction is carefully quenched by the slow addition of water at 0 °C.

The mixture is then acidified with dilute hydrochloric acid.

The product is extracted with an organic solvent such as diethyl ether or ethyl acetate.

The combined organic extracts are washed with brine, dried over anhydrous sodium

sulfate, filtered, and concentrated under reduced pressure.

The crude 4-Iodo-6-oxabicyclo[3.2.1]octane can be purified by column chromatography

on silica gel.
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Caption: Reduction of the iodo-lactone to the bicyclic ether.

Applications in Drug Development
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The primary and most significant application of 4-Iodo-6-oxabicyclo[3.2.1]octane is as a key

building block in the synthesis of Edoxaban. Edoxaban is a direct factor Xa inhibitor, which is

an anticoagulant used for the prevention of stroke and systemic embolism in patients with non-

valvular atrial fibrillation, as well as for the treatment of deep vein thrombosis and pulmonary

embolism.

The synthesis of Edoxaban involves a multi-step sequence where the 4-Iodo-6-
oxabicyclo[3.2.1]octane core is further functionalized. The iodo-lactone precursor, 4-iodo-6-

oxabicyclo[3.2.1]octan-7-one, is a direct intermediate in several patented synthetic routes to

Edoxaban.
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Click to download full resolution via product page

Caption: Role in the synthesis of Edoxaban.

Conclusion
4-Iodo-6-oxabicyclo[3.2.1]octane, while not a widely known compound in its own right, holds

a significant position in the landscape of pharmaceutical synthesis. Its history is rooted in the

classic iodolactonization reaction, and its modern relevance is defined by its indispensable role

as a key intermediate in the production of the life-saving anticoagulant, Edoxaban. The

synthetic pathway to this molecule, involving a stereoselective cyclization followed by a

standard reduction, showcases fundamental and robust organic chemistry principles. For

researchers and professionals in drug development, an understanding of the synthesis and

chemistry of this and related oxabicyclic systems is valuable for the design and synthesis of

new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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oxabicyclo-3-2-1-octane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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